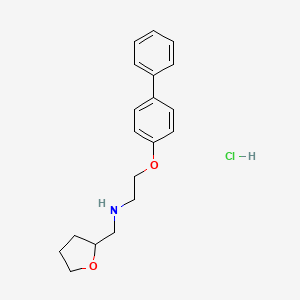
N-(oxolan-2-ylmethyl)-2-(4-phenylphenoxy)ethanamine;hydrochloride
Overview
Description
2-(4-biphenylyloxy)ethylamine hydrochloride is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a biphenyl group linked to an ethyl chain, which is further connected to a tetrahydrofuran ring and an amine group, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-biphenylyloxy)ethylamine hydrochloride typically involves multiple steps, starting with the preparation of the biphenyl ether intermediate. This can be achieved through a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . The intermediate is then subjected to further reactions to introduce the ethyl chain and the tetrahydrofuran ring, followed by the formation of the amine group and its conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-biphenylyloxy)ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids for protonation, reducing agents like sodium borohydride for reduction, and oxidizing agents such as potassium permanganate for oxidation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(4-biphenylyloxy)ethylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-biphenylyloxy)ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyridine: An aromatic heterocycle with a nitrogen atom in the ring.
Pyrrole: Another aromatic heterocycle with a nitrogen atom, known for its unique electronic properties.
Uniqueness
What sets 2-(4-biphenylyloxy)ethylamine hydrochloride apart is its complex structure, combining a biphenyl group, an ethyl chain, a tetrahydrofuran ring, and an amine group. This unique combination of functional groups provides it with distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-(4-phenylphenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2.ClH/c1-2-5-16(6-3-1)17-8-10-18(11-9-17)22-14-12-20-15-19-7-4-13-21-19;/h1-3,5-6,8-11,19-20H,4,7,12-15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUDQEFYNIJYBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCCOC2=CC=C(C=C2)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({isopropyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl acetate](/img/structure/B4404741.png)
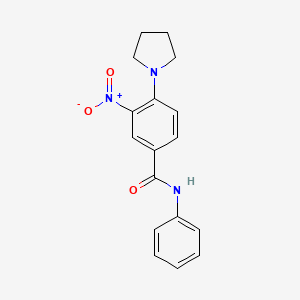
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-prop-2-enoxybenzamide](/img/structure/B4404746.png)
![1-{3-[(1-chloro-2-naphthyl)oxy]propyl}-1H-imidazole hydrochloride](/img/structure/B4404753.png)
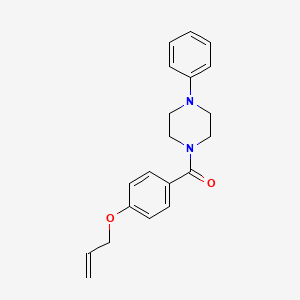
![[2-Methoxy-4-[[2-(pentanoylamino)phenyl]carbamoyl]phenyl] acetate](/img/structure/B4404772.png)
![1-[4-(4-Imidazol-1-ylbutoxy)-3-methoxyphenyl]ethanone;hydrochloride](/img/structure/B4404780.png)

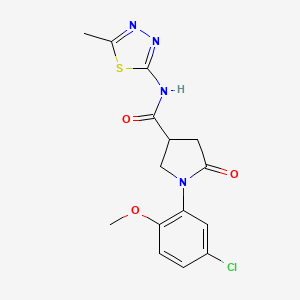
![N-(3-chloro-6-hydroxy-5-isopropyl-2-methylbenzyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4404796.png)
![5-hydroxy-2-({[(2-methylbenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B4404801.png)
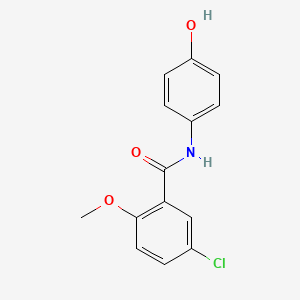
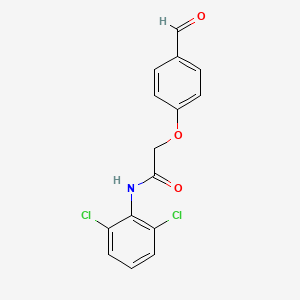
![2-chloro-N-[4-(pyridin-4-ylmethylsulfamoyl)phenyl]benzamide](/img/structure/B4404827.png)
